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Introduction
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in a

variety of adenocarcinomas, including pancreatic cancer.[1] Due to its self-antigen nature, CEA

is poorly immunogenic.[1][2][3] To overcome this immune tolerance, the modified peptide ligand

CAP1-6D was developed. CAP1-6D is an altered version of the native CEA-derived peptide,

CAP1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6

(YLSGADLNL).[4] This modification enhances its ability to stimulate a potent, HLA-A2-

restricted CD8+ cytotoxic T lymphocyte (CTL) response that is cross-reactive with the native

CAP1 peptide expressed on tumor cells.[1][4]

These application notes provide detailed protocols for the in vitro generation, expansion, and

functional characterization of CAP1-6D specific CTLs, a critical process for the development of

T-cell based immunotherapies.

Data Presentation
Clinical studies have demonstrated a dose-dependent immunogenic response to CAP1-6D
vaccination in patients with pancreatic cancer. The following tables summarize the key findings

from a randomized phase I trial where patients were administered 10 µg, 100 µg, or 1000 µg of

the CAP1-6D peptide.[2][3]
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Table 1: CAP1-6D Specific T-Cell Response by ELISPOT

Peptide Dose
Mean Peak IFN-γ
Response (spots
per 10⁴ CD8⁺ cells)

Median Peak IFN-γ
Response (spots
per 10⁴ CD8⁺ cells)

Patients with
Positive T-Cell
Response (%)

Arm A (10 µg) 37 11 20%

Arm B (100 µg) 148 52 60%

Arm C (1000 µg) 248 271 100%

Data adapted from a randomized phase I study in patients with pancreatic adenocarcinoma. A

positive T-cell response was defined as an increase in IFN-γ spots from baseline.[1][2][3]

Table 2: Wild-Type CAP1 Specific T-Cell Cross-Reactivity by ELISPOT

Peptide Dose (CAP1-6D)
Mean Peak IFN-γ
Response (spots per 10⁴
CD8⁺ cells)

Median Peak IFN-γ
Response (spots per 10⁴
CD8⁺ cells)

Arm A (10 µg) 22.05 3

Arm B (100 µg) 120.5 81

Arm C (1000 µg) 188.5 222.5

This table demonstrates the ability of CTLs generated by the modified CAP1-6D peptide to

recognize the native CAP1 peptide.[1]

Experimental Protocols
Protocol 1: In Vitro Generation of CAP1-6D Specific
Cytotoxic T Lymphocytes
This protocol describes the generation of CAP1-6D specific CTLs from peripheral blood

mononuclear cells (PBMCs) of HLA-A2 positive donors.

Materials:
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Ficoll-Paque

RPMI 1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-

glutamine, and 1% penicillin-streptomycin (T-cell medium)

Recombinant human Interleukin-7 (rIL-7)

Recombinant human Interleukin-2 (rIL-2)

CAP1-6D peptide (YLSGADLNL)

HLA-A2 positive PBMCs

CD4+ T-cell depletion kit

Procedure:

Isolate PBMCs: Isolate PBMCs from fresh blood of an HLA-A2+ donor by density gradient

separation using Ficoll-Paque.

Deplete CD4+ T-cells: Deplete CD4+ T-cells from the PBMC population using a CD4+ T-cell

depletion kit according to the manufacturer's instructions. This enriches for CD8+ T-cells.

Prepare Antigen Presenting Cells (APCs):

Take a fraction of the PBMCs to serve as APCs.

Irradiate the APCs (3,000 cGy) to prevent their proliferation.

Pulse the irradiated APCs with the CAP1-6D peptide (10 µg/ml) in T-cell medium for 2

hours at 37°C.

Co-culture and Stimulation (Day 0):

Co-culture the CD4-depleted PBMCs (responder cells) with the peptide-pulsed APCs

(stimulator cells) at a responder-to-stimulator ratio of approximately 10:1 in T-cell medium.

Add rIL-7 to a final concentration of 10 ng/ml.[5][6]
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Cytokine Addition (Day 1): Add rIL-2 to the co-culture to a final concentration of 50 U/ml.[5]

Restimulation (Weekly):

After 7 days, and weekly thereafter, restimulate the T-cell cultures.

Prepare fresh peptide-pulsed, irradiated autologous PBMCs as described in step 3.

Co-culture the expanding T-cells with the fresh APCs.[6]

Continue to supplement the culture with rIL-2 and rIL-7 after each restimulation.

Expansion: Culture the cells for 2-4 weeks, monitoring T-cell expansion by cell counting. The

presence of CAP1-6D specific T-cells can be verified using methods like ELISPOT or

tetramer staining.

Protocol 2: IFN-γ ELISPOT Assay for Detecting CAP1-6D
Specific T-Cells
This assay quantifies the number of IFN-γ secreting T-cells in response to CAP1-6D
stimulation.

Materials:

96-well PVDF membrane ELISPOT plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-HRP conjugate

AEC (3-Amino-9-ethylcarbazole) substrate

CAP1-6D peptide and irrelevant control peptide

Generated CTL line and target cells (e.g., T2 cells)
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Procedure:

Plate Coating (Day 1):

Pre-wet the ELISPOT plate wells with 35% ethanol for 30 seconds, then wash thoroughly

with sterile PBS.[7]

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS.

Cover the plate and incubate overnight at 4°C.[6]

Plate Preparation (Day 2):

Decant the capture antibody solution.

Wash the plate with PBS.

Block the wells with T-cell medium for at least 2 hours at 37°C to prevent non-specific

binding.[6]

Cell Plating and Stimulation:

Prepare stimulator cells: Use T2 cells (an HLA-A2+ cell line deficient in TAP, making them

ideal for peptide loading) pulsed with 10 µg/ml of either CAP1-6D peptide or an irrelevant

control peptide for 2 hours.[5] Wash to remove free peptide.

Add 1 x 10⁴ peptide-pulsed T2 cells to the appropriate wells.[5]

Add the generated CTLs (effector cells) to the wells at a concentration of 1 x 10⁵ cells/well.

[5]

Include negative control wells (CTLs with unpulsed T2 cells) and positive control wells

(CTLs with a mitogen like PHA).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[5]

Detection (Day 3):
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Discard the cells and wash the plate rigorously with PBS containing 0.05% Tween 20

(PBST).[6]

Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS/0.5% BSA.

Incubate for at least 2 hours at 37°C.[6]

Wash the plate with PBST.

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[6]

Spot Development:

Wash the plate again with PBST and then PBS.

Add the AEC substrate solution and monitor for the development of red-brown spots.

Stop the reaction by washing the plate with tap water.[6]

Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT

reader. Each spot represents a single IFN-γ secreting cell.

Protocol 3: Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of the generated CTLs to lyse target cells expressing the CEA

antigen.

Materials:

Generated CAP1-6D specific CTLs (effector cells)

CEA-positive, HLA-A2-positive tumor cell line (e.g., SW480) (target cells)[5]

Sodium Chromate (⁵¹Cr)

Round-bottom 96-well plates

Gamma counter

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://zellnet.com/elispot/services/protocols/general-elispot-protocol/
https://zellnet.com/elispot/services/protocols/general-elispot-protocol/
https://zellnet.com/elispot/services/protocols/general-elispot-protocol/
https://zellnet.com/elispot/services/protocols/general-elispot-protocol/
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.cd-genomics.com/blog/overview-of-t-cell-receptor-signaling-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell Labeling:

Resuspend 1-2 x 10⁶ target cells in 50 µl of medium.

Add 50-100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 20-30

minutes.[8][9][10]

Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.[9]

Resuspend the cells and adjust the concentration to 1 x 10⁵ cells/ml.

Assay Setup:

Plate 100 µl of the labeled target cell suspension into each well of a round-bottom 96-well

plate (10⁴ cells/well).[8]

Add the effector CTLs in 100 µl of medium at various effector-to-target (E:T) ratios (e.g.,

50:1, 25:1, 12.5:1).[5]

Controls:

Spontaneous Release: Target cells incubated with medium only (measures baseline ⁵¹Cr

leakage).[8]

Maximum Release: Target cells incubated with a 1-2% detergent solution (e.g., Triton X-

100) to cause complete lysis.[8][9]

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at

37°C.[5][8]

Harvesting and Counting:

Centrifuge the plate to pellet the cells.

Carefully transfer a portion of the supernatant from each well to counting tubes.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.
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Calculation: Calculate the percentage of specific lysis using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100[8]

Visualizations
T-Cell Receptor Signaling Pathway
The recognition of the CAP1-6D peptide presented by an HLA-A2 molecule on an APC initiates

a signaling cascade within the cytotoxic T lymphocyte.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.revvity.com/sg-en/ask/chromium-51-release-assay
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell

Cytotoxic T Lymphocyte

HLA-A2 + CAP1-6D Peptide

TCR

 binds

CD8

 co-receptor binding

Lck (active)

recruits associates

CD3 Complex (ITAMs)

phosphorylates

ZAP-70

phosphorylates

recruits

LAT

phosphorylates

Downstream Signaling
(e.g., PLCγ1, MAPK, PI3K-AKT)

activates

CTL Activation
(Proliferation, Cytokine Release, Cytotoxicity)

leads to

Click to download full resolution via product page

Caption: TCR signaling cascade initiated by CAP1-6D peptide recognition.
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Experimental Workflow: CTL Generation and Functional
Analysis
This diagram outlines the overall process from isolating PBMCs to assessing the cytotoxic

function of the generated T-cells.

Functional Assays
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Caption: Workflow for generating and testing CAP1-6D specific CTLs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1574956?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38870014/
https://pubmed.ncbi.nlm.nih.gov/38870014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949352/
https://pubmed.ncbi.nlm.nih.gov/7643853/
https://pubmed.ncbi.nlm.nih.gov/7643853/
https://www.ucytech.com/sites/default/files/manuals/T%20cell%20ELISPOT%20PR%20manual_2.pdf
https://www.cd-genomics.com/blog/overview-of-t-cell-receptor-signaling-pathways
https://zellnet.com/elispot/services/protocols/general-elispot-protocol/
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://www.revvity.com/sg-en/ask/chromium-51-release-assay
https://bitesizebio.com/32200/chromium-release-assay/
https://njms.rutgers.edu/departments/labs/dongfang/lab_protocols.php
https://www.benchchem.com/product/b1574956#generating-cap1-6d-specific-cytotoxic-t-lymphocytes
https://www.benchchem.com/product/b1574956#generating-cap1-6d-specific-cytotoxic-t-lymphocytes
https://www.benchchem.com/product/b1574956#generating-cap1-6d-specific-cytotoxic-t-lymphocytes
https://www.benchchem.com/product/b1574956#generating-cap1-6d-specific-cytotoxic-t-lymphocytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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